molecular formula C7H10N2O3S B8294222 3-Morpholin-4-yl-thiazolidine-2,4-dione

3-Morpholin-4-yl-thiazolidine-2,4-dione

Cat. No.: B8294222
M. Wt: 202.23 g/mol
InChI Key: CYUBUMIOLQRLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-yl-thiazolidine-2,4-dione is a novel synthetic compound designed for research purposes, integrating two pharmaceutically significant motifs: the thiazolidine-2,4-dione (TZD) ring and the morpholine moiety. The TZD scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities and its role as a key pharmacophore in several marketed drugs . The morpholine ring is a common feature in clinically used compounds, contributing to pharmacological activity and favorable physicochemical properties . This compound is of high interest in metabolic disease research. TZD derivatives are well-established for their potent anti-hyperglycemic effects, primarily acting as insulin sensitizers through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, thereby enhancing insulin action and promoting glucose utilization in peripheral tissues . Furthermore, research indicates that TZD-based compounds can also inhibit other targets relevant to diabetes, such as Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (ALR2) . Beyond metabolic research, this chemical holds promise for investigating inflammatory pathways. Specific TZD derivatives bearing morpholine have demonstrated significant in vitro anti-inflammatory activity, potentially through mechanisms such as human red blood cell (HRBC) membrane stabilization and inhibition of protein denaturation . Molecular docking studies suggest that such compounds can exhibit high binding affinity at the active sites of cyclooxygenase (COX) isoenzymes, which are key enzymes in the inflammatory process . The presence of the morpholine group in the structure at the 3rd position of the TZD nucleus may contribute to these diverse biological interactions, making it a valuable tool for exploring new therapeutic avenues . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

3-morpholin-4-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O3S/c10-6-5-13-7(11)9(6)8-1-3-12-4-2-8/h1-5H2

InChI Key

CYUBUMIOLQRLBY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N2C(=O)CSC2=O

Origin of Product

United States

Scientific Research Applications

Antidiabetic Applications

Thiazolidine-2,4-diones, including 3-Morpholin-4-yl-thiazolidine-2,4-dione, are primarily known for their role as antidiabetic agents. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Key Findings:

  • Hypoglycemic Activity: Studies have demonstrated that derivatives of thiazolidine-2,4-dione can significantly lower blood glucose levels in diabetic models. For instance, compounds synthesized with morpholine showed promising hypoglycemic effects when tested on alloxan-induced diabetic rats .
  • Mechanism of Action: These compounds enhance insulin sensitivity and promote glucose uptake in peripheral tissues, thereby improving glycemic control in diabetic patients .

Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • In Vitro Studies: In studies involving HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, several thiazolidine derivatives displayed significant antiproliferative activity with IC50 values ranging from 0.60 to 4.70 μM .
  • Mechanisms of Action: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in tumor cells. Some derivatives have shown the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been explored, revealing their potential as effective agents against various pathogens.

Key Findings:

  • Broad-Spectrum Activity: Compounds based on the thiazolidine scaffold have demonstrated activity against bacteria and fungi by inhibiting the growth of pathogens through various mechanisms .
  • Specific Studies: Research indicates that certain derivatives can inhibit Mur ligases, essential for bacterial cell wall synthesis, thereby exhibiting bactericidal effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various experimental models.

Key Findings:

  • In Vivo Studies: Some derivatives have shown significant inhibition of inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .
  • Mechanistic Insights: The anti-inflammatory effects are thought to be mediated through the stabilization of cellular membranes and inhibition of protein denaturation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of thiazolidine derivatives.

Key Findings:

  • Modification Impact: Variations in substituents at specific positions on the thiazolidine ring significantly influence biological activity. For instance, electron-donating groups at certain positions enhance hypoglycemic activity, while electron-withdrawing groups may boost anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison of 3-Morpholin-4-yl-thiazolidine-2,4-dione with key analogs:

Substituent-Driven Structural and Functional Differences

Compound Substituents Key Features Biological Activity References
3-Morpholin-4-yl-TZD Morpholine at 3-position Enhanced solubility; strong π-π interactions with target proteins Antidiabetic, antimicrobial (potential); superior binding affinity vs. Epalrestat
5-Arylidene-TZDs Arylidene group at 5-position Planar structure for DNA intercalation; improved antimicrobial activity Gram-positive antibacterial (MICs comparable to cephalexin); peptidoglycan inhibition
5-Benzylidene-TZDs Benzylidene at 5-position + CH bridge Dual binding via thiazolidine oxygen and acetamide bridge Antimicrobia (targets GyrA and GyrB in bacteria); similar to fluoroquinolones
Piperazin-4-yl-TZDs Piperazine ring at 3- or 5-position Flexible binding to Arg residues in bacterial topoisomerases Broad-spectrum antimicrobial; synergistic with fluoroquinolones
Thiophen/Furan-TZDs Thiophen or furan at 5-position Electron-rich heterocycles for redox modulation Anticancer (ROS-mediated apoptosis); moderate ADME properties

Activity Profile Comparison

  • Antimicrobial Activity :
    • 5-Arylidene-TZDs (e.g., compounds 2a–i) show MIC values comparable to cephalexin against Gram-positive bacteria, attributed to peptidoglycan synthesis inhibition .
    • 3-Morpholin-4-yl-TZD exhibits broader activity but lower potency than 5-benzylidene derivatives, which exploit dual interactions with bacterial topoisomerases .
  • Binding Affinity :
    • Molecular docking reveals that 3-Morpholin-4-yl-TZD achieves stronger binding (−9.2 kcal/mol) than Epalrestat (−7.8 kcal/mol) due to morpholine’s electron-donating effects .
    • 5-Benzylidene-TZDs (7a–f) form additional hydrogen bonds with Arg1122 (GyrA) and Arg458 (TopoI), enhancing their antibacterial efficacy .

Pharmacokinetic (ADME) Properties

Parameter 3-Morpholin-4-yl-TZD 5-Arylidene-TZDs Thiophen/Furan-TZDs
Solubility High (morpholine enhances) Moderate Low
Metabolic Stability Moderate (CYP3A4 susceptibility) High (stable arylidene group) Low (heterocycle oxidation)
Oral Bioavailability 65–70% (predicted) 50–55% <40%

Thiazolidine-2,4-dione derivatives with morpholine or piperazine substituents generally exhibit improved ADME profiles compared to unsubstituted analogs, though metabolic stability remains a challenge for furan/thiophen-containing derivatives .

Key Research Findings and Implications

  • 5-Benzylidene-TZDs demonstrate a novel mechanism of topoisomerase inhibition, offering a pathway to circumvent fluoroquinolone resistance .
  • Substituents at the 5-position (e.g., arylidene) are critical for antimicrobial activity, while 3-position modifications (e.g., morpholine) enhance target engagement .

Preparation Methods

Table 1: Conventional vs. Microwave Synthesis Parameters

ParameterConventional MethodMicrowave Method
Reaction Time10–12 hours6–10 minutes
Yield78.42%90.25%
CatalystHydrochloric acidHydrochloric acid
Temperature100–110°C120°C
Energy InputThermal (reflux)Microwave irradiation (280–420 W)

Microwave synthesis outperforms conventional methods in yield and speed, though scalability remains a challenge for industrial applications.

Optimization and Catalytic Considerations

Catalysts like sodium acetate and triethylamine are pivotal for modulating reaction pH and enhancing nucleophilic substitution. In ethanol or acetic acid solvents, sodium acetate (2.46 g, 30 mmol) facilitates deprotonation, promoting morpholine’s nucleophilic attack on the TZD intermediate. Hydrochloric acid (3–5 drops) further accelerates protonation of the carbonyl group, stabilizing the transition state.

Solvent selection also impacts yield:

  • Ethanol : Ideal for solubility and low toxicity.

  • Acetic acid : Enhances electrophilicity of the TZD core but requires careful pH control.

Structural Characterization and Validation

Synthesized compounds are validated via:

  • FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-N morpholine).

  • ¹H-NMR : Singlets at δ 3.6–3.8 ppm (morpholine protons) and δ 4.2 ppm (TZD ring protons).

  • Mass spectrometry : Molecular ion peak at m/z 202.23 (C₇H₁₀N₂O₃S) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Morpholin-4-yl-thiazolidine-2,4-dione, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound can be synthesized via a two-step protocol using morpholine as a catalyst. Key steps include:

  • Step 1 : Condensation of thiazolidine-2,4-dione with appropriate aldehydes or ketones under reflux conditions in tetrahydrofuran (THF) or acetic acid.
  • Step 2 : Morpholine-catalyzed cyclization to introduce the morpholine moiety. Reaction optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading (5–10 mol%) to mitigate side reactions like deiodination or oxidation .
  • Yield Enhancement : Use column chromatography for purification and monitor intermediates via thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (NMR, FT-IR, mass spectrometry) be utilized to confirm the structure and purity of this compound?

  • NMR Analysis :

  • 1H NMR : Look for characteristic signals:
  • Morpholine protons: δ 3.6–3.8 ppm (multiplet, 8H).
  • Thiazolidine-2,4-dione protons: δ 4.2–4.5 ppm (s, 2H for CH2) and δ 7.2–7.6 ppm (aromatic protons if substituted).
  • 13C NMR : Confirm carbonyl groups (C=O) at δ 170–175 ppm and morpholine carbons at δ 45–55 ppm .
    • FT-IR : Identify carbonyl stretches (C=O) at 1720–1750 cm⁻¹ and C-N (morpholine) at 1150–1250 cm⁻¹ .
    • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine/iodine substituents if present .

Q. What stability challenges arise during storage of this compound, and how can degradation be minimized?

  • Degradation Pathways : Hydrolysis of the thiazolidine ring under acidic/basic conditions or oxidation of the morpholine group.
  • Mitigation Strategies :

  • Store in airtight containers under inert gas (N2/Ar) at –20°C.
  • Avoid exposure to light, moisture, and oxidizing agents.
  • Use stabilizers like ascorbic acid for redox-sensitive derivatives .

Advanced Research Questions

Q. How does the morpholine substituent influence the electronic and steric properties of thiazolidine-2,4-dione derivatives in drug discovery?

  • Electronic Effects : The morpholine ring’s electron-rich nitrogen enhances hydrogen-bonding interactions with biological targets (e.g., enzymes like glutaminase).
  • Steric Modulation : Substituents on the morpholine ring (e.g., alkyl groups) can alter binding pocket accessibility. Computational studies (DFT) reveal that planar conformations improve π-π stacking with aromatic residues in active sites .
  • Case Study : Derivatives with 4-methoxy morpholine show 2-fold higher inhibitory activity against glutaminase compared to unsubstituted analogs .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the bioactivity of this compound derivatives against therapeutic targets?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, low HOMO-LUMO gaps correlate with enhanced electrophilic interactions in enzyme inhibition .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like glutaminase (PDB: 3VO3). Focus on key residues (e.g., Lys320, Asn336) for hydrogen bonding and hydrophobic contacts .
  • Validation : Cross-reference docking scores with in vitro IC50 values to refine predictive models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the inhibitory potency of this compound derivatives against enzymes like glutaminase or HBV polymerase?

  • SAR Design :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO2) at the 5-position of thiazolidine-2,4-dione to enhance electrophilicity.
  • Morpholine Substitutions : Test alkyl (e.g., methyl, ethyl) or aryl groups on the morpholine nitrogen to modulate lipophilicity and bioavailability.
    • Assays :
  • In vitro : Enzymatic inhibition assays (e.g., glutaminase activity measured via glutamate production).
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., AsPC-1 pancreatic carcinoma) and HBV-infected hepatocytes .

Q. What experimental approaches are recommended to resolve contradictory data in the biological activity of this compound analogs?

  • Data Triangulation :

  • Reproduce assays under standardized conditions (e.g., pH, temperature).
  • Use orthogonal techniques: Compare enzymatic inhibition (IC50) with cellular efficacy (EC50) and in vivo tumor reduction in xenograft models.
    • Mechanistic Studies : Probe off-target effects via kinome-wide profiling or transcriptomic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.